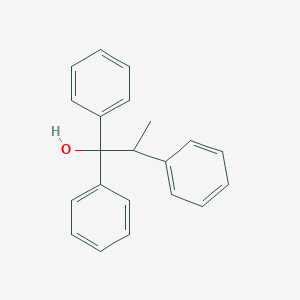
1,1,2-Triphenyl-propan-1-OL
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
1,1,2-Triphenylpropan-1-ol kann auf verschiedenen Wegen synthetisiert werden. Ein gängiger Syntheseweg beinhaltet die Reaktion von Benzophenon mit Phenylmagnesiumbromid (einem Grignard-Reagenz) gefolgt von Hydrolyse. Die Reaktion verläuft wie folgt:
Bildung des Grignard-Reagenz: Phenylmagnesiumbromid wird durch Reaktion von Brombenzol mit Magnesium in wasserfreiem Ether hergestellt.
Grignard-Reaktion: Das Grignard-Reagenz wird dann mit Benzophenon umgesetzt, um ein tertiäres Alkohol-Zwischenprodukt zu bilden.
Hydrolyse: Das Zwischenprodukt wird hydrolysiert, um 1,1,2-Triphenylpropan-1-ol zu erhalten.
Industrielle Produktionsverfahren
Die industrielle Produktion von 1,1,2-Triphenylpropan-1-ol beinhaltet typischerweise ähnliche Synthesewege, jedoch in größerem Maßstab. Die Reaktionsbedingungen werden optimiert, um eine hohe Ausbeute und Reinheit des Endprodukts zu gewährleisten. Dies kann die Verwendung von automatisierten Reaktoren, präziser Temperaturregelung und Reinigungsverfahren wie Umkristallisation oder Destillation umfassen.
Analyse Chemischer Reaktionen
Reaktionstypen
1,1,2-Triphenylpropan-1-ol durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Die Hydroxylgruppe kann oxidiert werden, um ein Keton oder Aldehyd zu bilden.
Reduktion: Die Verbindung kann reduziert werden, um Kohlenwasserstoffe zu bilden.
Substitution: Die Hydroxylgruppe kann durch andere funktionelle Gruppen durch nukleophile Substitutionsreaktionen substituiert werden.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel umfassen Kaliumpermanganat (KMnO4) und Chromtrioxid (CrO3).
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH4) oder Natriumborhydrid (NaBH4) werden verwendet.
Substitution: Reagenzien wie Thionylchlorid (SOCl2) oder Phosphortribromid (PBr3) können für Substitutionsreaktionen verwendet werden.
Hauptprodukte
Oxidation: Die Hauptprodukte sind Ketone oder Aldehyde.
Reduktion: Die Hauptprodukte sind Kohlenwasserstoffe.
Substitution: Die Hauptprodukte hängen von der eingeführten Substituentengruppe ab, z. B. Alkylhalogenide.
Wissenschaftliche Forschungsanwendungen
1,1,2-Triphenylpropan-1-ol hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Reagenz in der organischen Synthese und als Ausgangsmaterial für die Synthese komplexerer Moleküle verwendet.
Biologie: Die Verbindung wird auf ihre potenzielle biologische Aktivität und Wechselwirkungen mit Biomolekülen untersucht.
Medizin: Die Forschung untersucht derzeit seine potenziellen therapeutischen Anwendungen, einschließlich seiner Verwendung als Vorläufer für die Medikamentenentwicklung.
Industrie: Es wird bei der Herstellung von Spezialchemikalien und -materialien verwendet.
5. Wirkmechanismus
Der Wirkmechanismus von 1,1,2-Triphenylpropan-1-ol beinhaltet seine Wechselwirkung mit verschiedenen molekularen Zielstrukturen. Die Hydroxylgruppe kann Wasserstoffbrückenbindungen mit anderen Molekülen bilden und so deren Struktur und Funktion beeinflussen. Darüber hinaus können die Phenylgruppen an π-π-Wechselwirkungen teilnehmen, was das Verhalten der Verbindung in verschiedenen Umgebungen weiter beeinflusst. Die genauen Pfade und Zielstrukturen hängen von der jeweiligen Anwendung und dem Kontext der Verwendung ab.
Wirkmechanismus
The mechanism of action of 1,1,2-Triphenyl-propan-1-OL involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with other molecules, influencing their structure and function. Additionally, the phenyl groups can participate in π-π interactions, further affecting the compound’s behavior in different environments. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- 1,1,3-Triphenylpropan-1-ol
- 1,3-Diphenylpropan-1-ol
- 2-Methoxy-1,1,2-Triphenylpropan-1-ol
- 1,2-Diphenylpropan-1-ol
Einzigartigkeit
1,1,2-Triphenylpropan-1-ol ist aufgrund der spezifischen Anordnung seiner Phenylgruppen und der Position der Hydroxylgruppe einzigartig. Diese Struktur verleiht ihm einzigartige chemische und physikalische Eigenschaften wie höhere Stabilität und spezifische Reaktivitätsmuster, wodurch es für gezielte Anwendungen in Forschung und Industrie wertvoll wird.
Eigenschaften
CAS-Nummer |
38610-96-7 |
|---|---|
Molekularformel |
C21H20O |
Molekulargewicht |
288.4 g/mol |
IUPAC-Name |
1,1,2-triphenylpropan-1-ol |
InChI |
InChI=1S/C21H20O/c1-17(18-11-5-2-6-12-18)21(22,19-13-7-3-8-14-19)20-15-9-4-10-16-20/h2-17,22H,1H3 |
InChI-Schlüssel |
SFRDIOSZMHLSFP-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C1=CC=CC=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[(E)-(9-ethyl-9H-carbazol-3-yl)methylidene]acetohydrazide](/img/structure/B11960797.png)
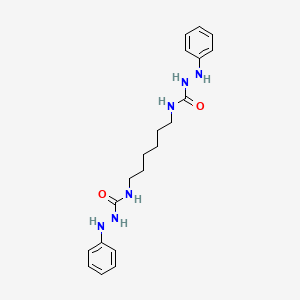

![4-bromo-2-{(E)-[(4-phenyl-1-piperazinyl)imino]methyl}phenol](/img/structure/B11960805.png)
![N'-[(E,2E)-3-(2-furyl)-2-methyl-2-propenylidene]-2-{[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetohydrazide](/img/structure/B11960813.png)
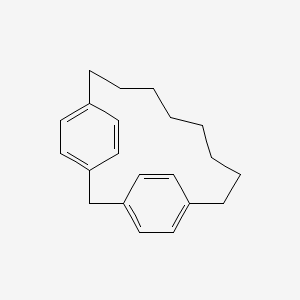
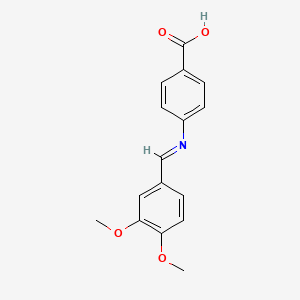
![4-chloro-N-[2-chloro-5-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B11960843.png)
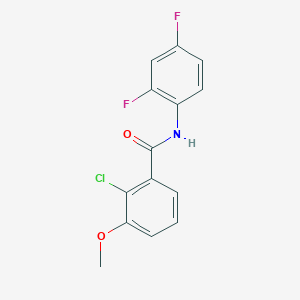

![N'-[(E)-(2,4-dichlorophenyl)methylidene]-2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide](/img/structure/B11960853.png)


![butyl 2-amino-1-[3-(trifluoromethyl)phenyl]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B11960866.png)
